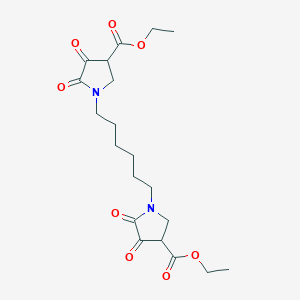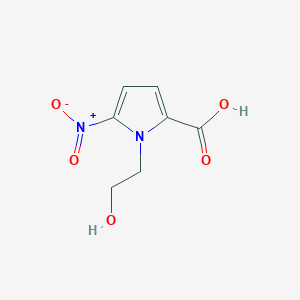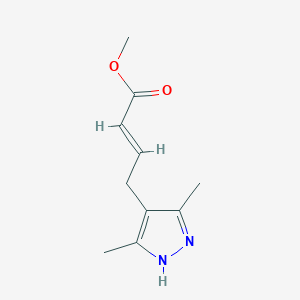
(E)-Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate ester precursor, such as methyl acrylate, in the presence of a base catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: (E)-Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in organic synthesis and materials science.
Biology: Pyrazole derivatives, including this compound, have shown potential as enzyme inhibitors and bioactive molecules in biological studies.
Medicine: Research has explored the compound’s potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of (E)-Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, modulating their activity. The pyrazole ring’s nitrogen atoms can participate in hydrogen bonding or coordinate with metal ions, influencing the compound’s biological activity. The ester group can also undergo hydrolysis, releasing active metabolites that contribute to the compound’s effects.
類似化合物との比較
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares the pyrazole core but differs in its substituents, leading to distinct chemical and biological properties.
5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with a carboxylic acid group, which influences its reactivity and applications.
Uniqueness: (E)-Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate is unique due to its specific substitution pattern and the presence of an ester group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from other pyrazole derivatives.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
methyl (E)-4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate |
InChI |
InChI=1S/C10H14N2O2/c1-7-9(8(2)12-11-7)5-4-6-10(13)14-3/h4,6H,5H2,1-3H3,(H,11,12)/b6-4+ |
InChIキー |
ULZRQKWJCRNARJ-GQCTYLIASA-N |
異性体SMILES |
CC1=C(C(=NN1)C)C/C=C/C(=O)OC |
正規SMILES |
CC1=C(C(=NN1)C)CC=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


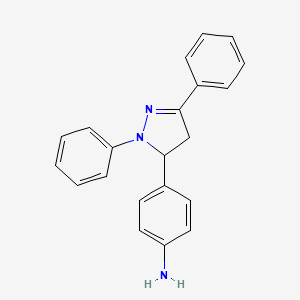

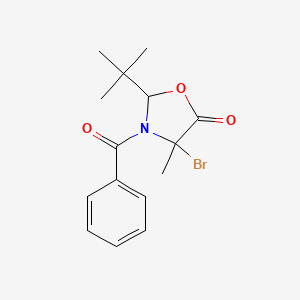
![1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12884555.png)
![(1-Methyl-1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine](/img/structure/B12884572.png)

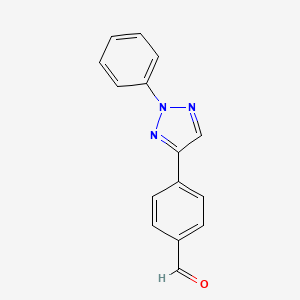

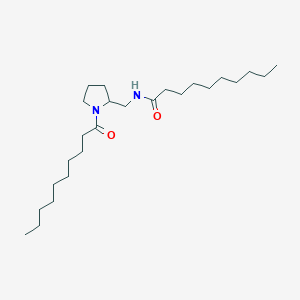

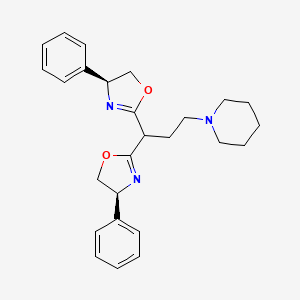
![2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde](/img/structure/B12884605.png)
